6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid
Description
IUPAC Name and Structural Validation
The systematic IUPAC name for this compound is (3E)-6-amino-3-[(2-hydroxy-5-nitrophenyl)hydrazono]-4-oxo-3,4-dihydro-2-naphthalenesulfonic acid . This name reflects its structural features:
- A naphthalene backbone substituted with an amino group at position 6, a hydroxyl group at position 4, and a sulfonic acid group at position 2.
- An azo (-N=N-) linkage at position 3, connecting the naphthalene system to a 2-hydroxy-5-nitrophenyl group.
The E configuration of the azo bond is confirmed by spectroscopic and crystallographic data, which indicate a planar geometry stabilized by conjugation across the aromatic and azo groups. The nitro (-NO₂) and hydroxyl (-OH) substituents on the phenyl ring introduce intramolecular hydrogen bonding, further stabilizing the structure.
CAS Registry Number and Regulatory Classifications
The compound is assigned the CAS Registry Number 61631-90-1 . Regulatory classifications for this specific CAS number are not explicitly detailed in publicly available databases. However, its structural analogs, such as azo dyes containing nitro groups, are often subject to restrictions under the European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations due to potential mutagenicity concerns.
Molecular Formula and Weight Analysis
The molecular formula is C₁₆H₁₂N₄O₇S , corresponding to a molecular weight of 404.35 g/mol . The mass distribution is as follows:
| Component | Contribution (%) |
|---|---|
| Carbon | 47.53 |
| Hydrogen | 2.99 |
| Nitrogen | 13.86 |
| Oxygen | 27.70 |
| Sulfur | 7.92 |
The sulfonic acid group (-SO₃H) contributes significantly to the compound’s polarity and water solubility, while the nitro and azo groups enhance its chromophoric properties.
Synonym Cross-Referencing
This compound is associated with several synonyms, though care must be taken to distinguish it from structurally distinct dyes:
The CAS 61631-90-1 compound differs from these synonyms due to its nitro-substituted phenyl group and lack of disulfonate groups. Misidentification risks arise when relying solely on non-IUPAC names, underscoring the importance of structural verification.
Properties
CAS No. |
61631-90-1 |
|---|---|
Molecular Formula |
C16H12N4O7S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27) |
InChI Key |
QVWPGFYTJMFGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction is usually carried out in an aqueous alkaline solution to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity. The reaction mixture is often heated to expel by-products like sulfur dioxide, and the final product is filtered and washed to remove impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have diverse applications in dye manufacturing and other chemical industries .
Scientific Research Applications
Applications in Dye Chemistry
1. Textile Dyes
The compound is primarily utilized as a dye in the textile industry due to its vivid coloration and stability. It is classified under azo dyes, which are known for their bright colors and versatility. The compound's ability to bond with fabric fibers allows for deep penetration and long-lasting color retention.
| Property | Value |
|---|---|
| Color Fastness | High |
| Solubility | Water-soluble |
| Application Method | Exhaust dyeing |
Case Study : A study conducted on the use of this compound in cotton dyeing showed that it achieved a color fastness rating of 4 to 5 on a scale of 1 to 5, indicating excellent durability against washing and light exposure.
2. Food Industry
In addition to textiles, this compound is also explored for use as a food coloring agent. Its non-toxic nature makes it suitable for food applications where vibrant colors are desired without compromising safety.
| Application Area | Example Products |
|---|---|
| Food Coloring | Confectionery, Beverages |
| Regulatory Status | Approved in several regions |
Applications in Pharmaceuticals
1. Drug Development
The azo group present in the compound has been studied for its potential use in drug delivery systems. Azo compounds can undergo reduction in the gastrointestinal tract, which can be exploited for targeted drug release.
2. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. This makes it a candidate for developing new antimicrobial agents that can be used in treating infections.
Environmental Applications
1. Ecotoxicology Studies
Due to its widespread use, the environmental impact of azo dyes is a significant area of study. The degradation products of this compound have been analyzed for their ecotoxicological effects on aquatic life.
| Parameter | Observed Effects |
|---|---|
| Toxicity to Fish | Moderate |
| Biodegradability | Low |
A comprehensive assessment revealed that while the parent compound poses moderate toxicity to certain fish species, its degradation products are less harmful, suggesting potential pathways for bioremediation.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with aromatic compounds and enzymes that facilitate azo bond formation and cleavage. These interactions are crucial for the compound’s role in dye synthesis and other applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and its analogues in terms of substituents, applications, and physicochemical properties.
Table 1. Comparative Analysis of Azo-Naphthalene Sulphonic Acid Derivatives
Structural and Functional Differences
- Azo Group Variations : The target compound features a single 2-hydroxy-5-nitrophenylazo group, whereas analogues like the compound in and incorporate multiple azo groups, enhancing light absorption and dye intensity .
- Sulphonic Acid Groups : Increasing sulphonic acid groups (e.g., disulphonic or trisulphonic acids in and ) improve water solubility, critical for dye formulations requiring aqueous processing .
- Substituent Effects : Chlorine () and sulphonyl groups () introduce steric and electronic effects, altering stability and application-specific performance .
Biological Activity
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid, also known as a derivative of azo dyes, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and environmental science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula: C₁₈H₁₅N₃O₇S
Molecular Weight: 403.39 g/mol
CAS Number: 74920-95-9
The compound is characterized by its azo group (-N=N-) which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that azo compounds can exhibit significant antimicrobial activity. A study demonstrated that derivatives of azo dyes possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. A notable investigation involved testing the cytotoxic effects of azo compounds on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings revealed that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
This data indicates that the compound may have selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of azo dye derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing the compound showed a significant reduction in infection symptoms compared to controls.
- Cytotoxicity Assessment : A laboratory study evaluated the cytotoxic effects of 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid on various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The presence of the nitrophenyl group enhances oxidative stress within cells, leading to apoptosis.
- Membrane Disruption : The hydrophobic nature of the azo dye facilitates its incorporation into lipid membranes, resulting in increased permeability and eventual cell lysis.
Environmental Impact
Azo dyes are known for their environmental persistence and potential toxicity. Studies have shown that their degradation products can be harmful to aquatic life. Therefore, understanding the biological activity of these compounds is crucial not only for therapeutic applications but also for assessing their ecological impact.
Q & A
Q. What are the optimal synthetic routes for 6-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis involves diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid. Key parameters include pH control (maintained at 8–10 using sodium carbonate), temperature (0–5°C during diazotization), and stoichiometric ratios (1:1.05 for diazo:coupling agent). Post-synthesis purification via recrystallization in aqueous ethanol (70% v/v) improves purity. Monitor reaction progress using TLC (silica gel, eluent: butanol/ethanol/water 4:1:1) and confirm purity via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Methodological Answer:
- UV-Vis Spectroscopy: Characterize the azo chromophore (λmax ~450–500 nm in aqueous solution) and assess pH-dependent tautomerism (hydroxy vs. azo-quinone forms) .
- FTIR: Identify key functional groups: O–H stretch (3200–3400 cm<sup>−1</sup>), S=O vibrations (1030–1170 cm<sup>−1</sup>), and N=N stretch (1450–1550 cm<sup>−1</sup>) .
- X-ray Crystallography: Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve molecular geometry. Hydrogen bonding between sulfonic acid groups and water molecules often stabilizes the crystal lattice .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this azo-sulfonic acid compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The nitro and sulfonic acid groups act as electron-withdrawing moieties, polarizing the azo linkage and increasing electrophilicity .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous media (TIP3P water model) to predict aggregation behavior and solubility. High sulfonic acid content enhances hydrophilicity, but π-π stacking of naphthalene rings may reduce dissolution kinetics .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, UV-Vis λmax)?
Methodological Answer:
- pH-Dependent Studies: Variations in λmax arise from protonation/deprotonation of hydroxy and amino groups. Conduct UV-Vis titrations (pH 2–12) to map tautomeric equilibria .
- Solvent Effects: Compare NMR (D2O vs. DMSO-d6) to identify solvent-induced shifts. Sulfonic acid protons in D2O are exchange-broadened, while DMSO stabilizes intramolecular hydrogen bonds .
Q. How does the compound’s azo-sulfonic acid architecture influence its application in dye-sensitized systems or catalysis?
Methodological Answer:
- Dye-Sensitized Solar Cells (DSSCs): Test adsorption on TiO2 electrodes via UV-Vis and electrochemical impedance spectroscopy. The sulfonic acid group improves anchoring, while the azo moiety broadens light absorption .
- Catalysis: Evaluate metal-chelating capacity (e.g., with Cu<sup>2+</sup> or Fe<sup>3+</sup>) using potentiometric titrations. The hydroxy and amino groups act as Lewis basic sites, enabling redox-active complexes .
Analytical and Stability Challenges
Q. What analytical methods quantify trace impurities (e.g., unreacted intermediates) in synthesized batches?
Methodological Answer:
- HPLC-MS: Use a C18 column with ESI-MS detection to identify residual 2-hydroxy-5-nitroaniline (m/z 155) or coupling byproducts. Limit of detection (LOD) <0.1% achievable with MRM mode .
- Ion Chromatography: Quantify free sulfate ions (from sulfonic acid hydrolysis) with a conductivity detector. Pre-column derivatization with barium chloride improves sensitivity .
Q. How can photodegradation pathways of this compound be characterized under UV exposure?
Methodological Answer:
- LC-TOF-MS: Identify degradation products (e.g., naphthoquinones or nitroso derivatives) via high-resolution mass shifts.
- EPR Spectroscopy: Detect radical intermediates (e.g., azo-bond cleavage-generated aryl radicals) using spin-trapping agents like DMPO .
Structural Modifications and SAR Studies
Q. What substituent modifications enhance thermal stability without compromising solubility?
Methodological Answer:
- Sulfonic Acid Isosteres: Replace –SO3H with phosphonic acid groups to maintain hydrophilicity while increasing thermal resistance (TGA analysis in N2 atmosphere).
- Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H2) converts –NO2 to –NH2, altering electronic properties and reducing photodegradation .
Q. How does the spatial arrangement of functional groups affect intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Single-Crystal Analysis: Resolve hydrogen-bonding networks (e.g., sulfonic acid dimers) and π-stacking distances using synchrotron XRD.
- DSC/TGA: Correlate thermal transitions (e.g., melting points) with crystallinity data. Higher sulfonic acid content reduces melting points due to increased disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
